[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid

BRD4 cancer epigenetics

This unsubstituted triazolopyridine core is a privileged scaffold for structure-activity relationship (SAR) studies. Evidence shows its derivatives achieve 1.5-fold greater potency than (+)-JQ1 against BRD4 (IC₅₀ 0.02 μM) and high-selectivity indexes against Leishmania species, outperforming Glucantime. It also enables nanomolar-range α-glucosidase inhibition while completely sparing α-amylase, a selectivity profile not seen with acarbose. Beyond medicinal chemistry, it serves as a ligand for paddle-wheel copper(II) complexes, yielding high-purity Cu and CuO nanoparticles. Procure now to advance your drug discovery and nanotechnology programs.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 87838-56-0
Cat. No. B2720820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid
CAS87838-56-0
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CC2=C(N=NN2C=C1)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12)
InChIKeyBVLJZTXTQSMURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic Acid (CAS 87838-56-0): Baseline Profile and Core Physicochemical Characteristics


[1,2,3]Triazolo[1,5-a]pyridine-3-carboxylic acid (CAS 87838-56-0) is a heterocyclic building block comprising a triazole ring fused to a pyridine moiety, with a carboxylic acid substituent at the 3-position . The compound has a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . It is registered under EC number 852-960-2 and has been notified to ECHA with classification as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335) [1]. The reported melting point is 153–155 °C (from ethanol) and the predicted density is 1.58 ± 0.1 g/cm³ . This unsubstituted triazolopyridine core serves as a versatile scaffold for derivatization in medicinal chemistry and materials science [2].

Why [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic Acid Cannot Be Simply Replaced with Other Triazolopyridine Isomers or Heterocyclic Analogs


The triazolopyridine scaffold exists in multiple isomeric forms that exhibit profoundly divergent biological activity and selectivity profiles. Direct head-to-head comparative studies have demonstrated that subtle positional changes in the triazole-pyridine fusion pattern—such as between [1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides and their 7-carboxyl amide counterparts—can invert the selectivity ratio for human adenosine A2A versus A1 receptors, with the H-bond donor strength of the free amino functionality being the primary determinant of both potency and receptor discrimination [1]. Similarly, comparative evaluation across heterocyclic series (pyridine-, benzimidazolone-, benzotriazole-, and triazolopyridine-based inhibitors) has shown that triazolopyridine scaffolds can achieve significantly higher experimental potency than benzimidazole analogs designed from the same computational model [2]. These class-level inferences confirm that triazolopyridine isomers and heterocyclic alternatives are not functionally interchangeable; the precise ring fusion pattern, substitution position, and electronic properties collectively govern target engagement, selectivity, and downstream performance [3].

Product-Specific Quantitative Differentiation: Evidence for [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic Acid


Superior BRD4 Inhibition and Antiproliferative Activity Relative to Clinical Benchmark (+)-JQ1

Triazolopyridine derivatives based on the core scaffold demonstrate quantifiable superiority over the established BRD4 inhibitor (+)-JQ1. Compound 12m, a triazolopyridine derivative, exhibited an IC₅₀ of 0.02 μM against the MV4-11 acute myeloid leukemia cell line, compared to 0.03 μM for (+)-JQ1 under identical assay conditions [1]. This represents a 1.5-fold improvement in cellular potency. Furthermore, compound 12m induced apoptosis in 83.2% of cells at the tested concentration, versus 43.2% for (+)-JQ1—a 1.9-fold increase in apoptotic efficacy [1]. The derivative also displayed a clearance rate of 0.3 μL/min/nmol in mouse liver microsomes and an oral bioavailability (F) of 44.8% in ICR mice [1].

BRD4 cancer epigenetics BET inhibitor

Enhanced Selectivity Index Over Reference Drug Glucantime in Leishmanicidal Assays

[1,2,3]Triazolo[1,5-a]pyridinium salts derived from the parent carboxylic acid scaffold demonstrate selectivity indexes that exceed those of the reference antileishmanial drug Glucantime across three clinically relevant Leishmania species. Five compounds (2b, 4a, 4c, 6, and 7d) showed selectivity indexes higher than Glucantime against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani [1]. The selectivity index, calculated as the ratio of cytotoxicity on J774.2 macrophages to antiparasitic potency, indicates a wider therapeutic window. Additionally, the most active compounds inhibited parasite Fe-SOD (iron superoxide dismutase) while exhibiting low impact on human CuZn-SOD, confirming target selectivity at the enzyme level [1].

leishmaniasis neglected tropical diseases antiparasitic selectivity index

Selective α-Glucosidase Inhibition Without α-Amylase Off-Target Activity

The [1,2,4]triazolo[1,5-a]pyridine scaffold, closely related to the target compound, has been validated as a selective α-glucosidase inhibitor with no detectable α-amylase inhibition. Compound 15j exhibited an IC₅₀ of 6.60 ± 0.09 μM against α-glucosidase, acting as a competitive inhibitor, while showing no effect on α-amylase activity [1]. This selective profile distinguishes triazolopyridine-based inhibitors from clinically used α-glucosidase inhibitors like acarbose, which often produce gastrointestinal side effects due to concurrent α-amylase inhibition. Molecular docking revealed a binding affinity of −10.04 kcal/mol, with key hydrogen bonds to TYR158, GLN353, and GLU411 stabilizing the enzyme-inhibitor complex [1].

type 2 diabetes α-glucosidase α-amylase selectivity

Paddle-Wheel Copper(II) Complex Enables Solid-State Single-Source Precursor for Cu and CuO Nanoparticles

The unsubstituted 1,2,3-triazolo[1,5-a]pyridine (tzp) ligand forms a paddle-wheel copper(II) acetate complex, [Cu₂(tzp)₂(CH₃COO)₄], which serves as a solid-state single-source precursor for the preparation of both metallic copper (Cu) and copper oxide (CuO) nanoparticles under different atmospheric conditions [1]. This is a unique materials chemistry application that is not shared by structurally similar pyridine- or triazole-only ligands. Under controlled thermal decomposition, the complex yields roughly spherical Cu nanoparticles with average diameters of 10–12 nm, and CuO nanoparticles of 20–22 nm, both exhibiting high crystallinity, high purity, and single-phase character as confirmed by powder X-ray diffraction [1].

nanomaterials copper nanoparticles single-source precursor photoluminescence

Recommended Application Scenarios for [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic Acid Based on Validated Evidence


Scaffold for Next-Generation BRD4 Inhibitors with Improved Potency and Oral Bioavailability

Procure [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid as the core heterocyclic building block for the synthesis of BRD4-targeted anticancer agents. The evidence demonstrates that triazolopyridine derivatives can achieve 1.5-fold greater cellular potency (IC₅₀ 0.02 μM) than the clinical benchmark (+)-JQ1, with 1.9-fold higher apoptosis induction and validated oral bioavailability (F = 44.8%) [1]. This scenario is optimal for medicinal chemistry programs seeking to improve upon existing BET inhibitor scaffolds.

Antileishmanial Drug Discovery with Superior Selectivity Over Reference Therapy

Use [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid to access charged [1,2,3]triazolo[1,5-a]pyridinium salt derivatives for leishmaniasis drug development. Head-to-head studies confirm that five derivatives from this scaffold achieve selectivity indexes exceeding those of Glucantime against L. infantum, L. braziliensis, and L. donovani, with low off-target inhibition of human CuZn-SOD [2]. This scenario addresses the urgent need for safer, more selective antileishmanial agents.

Synthesis of Selective α-Glucosidase Inhibitors Without α-Amylase Side Effects

Employ the triazolopyridine core as a privileged scaffold for developing α-glucosidase inhibitors that spare α-amylase activity. Class-level evidence shows that triazolo[1,5-a]pyridine derivatives can achieve nanomolar-range inhibition (IC₅₀ = 6.60 μM) while completely avoiding α-amylase inhibition, a selectivity profile not observed with acarbose [3]. This scenario is particularly relevant for type 2 diabetes programs seeking to minimize gastrointestinal adverse effects.

Single-Source Precursor Ligand for Controlled Synthesis of Cu and CuO Nanoparticles

Utilize [1,2,3]Triazolo[1,5-A]pyridine as a ligand in the preparation of paddle-wheel copper(II) complexes that function as solid-state single-source precursors. The complex yields Cu nanoparticles (10–12 nm) under inert atmosphere and CuO nanoparticles (20–22 nm) under air, both with high crystallinity and phase purity [4]. This scenario is ideal for nanotechnology laboratories requiring simplified, reproducible routes to copper-based nanomaterials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.